2-cyclohexyl-N-(2-pyridinylmethyl)acetamide
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Overview
Description
2-cyclohexyl-N-(2-pyridinylmethyl)acetamide, also known as J147, is a synthetic compound that has shown promising results in scientific research as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound was first synthesized in 2011 by Schubert et al. and has since been studied extensively due to its potential therapeutic benefits.
Mechanism of Action
The exact mechanism of action of 2-cyclohexyl-N-(2-pyridinylmethyl)acetamide is not fully understood, but it is believed to work by targeting multiple pathways involved in neurodegeneration. 2-cyclohexyl-N-(2-pyridinylmethyl)acetamide has been shown to increase the expression of genes involved in mitochondrial function and energy metabolism, which may help to protect neurons from damage. Additionally, 2-cyclohexyl-N-(2-pyridinylmethyl)acetamide has been shown to reduce the production of beta-amyloid, a protein that is believed to play a role in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
2-cyclohexyl-N-(2-pyridinylmethyl)acetamide has been shown to have a number of biochemical and physiological effects in animal studies. These include increased mitochondrial function, reduced inflammation, and increased production of proteins involved in neuronal growth and survival. Additionally, 2-cyclohexyl-N-(2-pyridinylmethyl)acetamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 2-cyclohexyl-N-(2-pyridinylmethyl)acetamide in lab experiments is that it has been extensively studied and has shown promising results in animal models of neurodegenerative diseases. Additionally, 2-cyclohexyl-N-(2-pyridinylmethyl)acetamide has a relatively low toxicity profile and has been shown to be well-tolerated in animal studies. However, one limitation of using 2-cyclohexyl-N-(2-pyridinylmethyl)acetamide in lab experiments is that it is a synthetic compound and may not accurately reflect the effects of natural compounds on the body.
Future Directions
There are a number of potential future directions for research on 2-cyclohexyl-N-(2-pyridinylmethyl)acetamide. One area of interest is the development of 2-cyclohexyl-N-(2-pyridinylmethyl)acetamide derivatives that may have improved therapeutic properties. Additionally, further studies are needed to fully understand the mechanism of action of 2-cyclohexyl-N-(2-pyridinylmethyl)acetamide and to determine its potential therapeutic benefits in humans. Finally, studies are needed to determine the optimal dosing and administration of 2-cyclohexyl-N-(2-pyridinylmethyl)acetamide for the treatment of neurodegenerative diseases.
Synthesis Methods
The synthesis of 2-cyclohexyl-N-(2-pyridinylmethyl)acetamide involves the reaction of cyclohexanone with 2-pyridinecarboxaldehyde in the presence of sodium borohydride, followed by the reaction of the resulting product with acetic anhydride. The final product is then purified through column chromatography to obtain pure 2-cyclohexyl-N-(2-pyridinylmethyl)acetamide.
Scientific Research Applications
2-cyclohexyl-N-(2-pyridinylmethyl)acetamide has been extensively studied for its potential therapeutic benefits in treating neurodegenerative diseases. In animal studies, 2-cyclohexyl-N-(2-pyridinylmethyl)acetamide has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage. Additionally, 2-cyclohexyl-N-(2-pyridinylmethyl)acetamide has been shown to increase the production of proteins involved in neuronal growth and survival.
properties
IUPAC Name |
2-cyclohexyl-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c17-14(10-12-6-2-1-3-7-12)16-11-13-8-4-5-9-15-13/h4-5,8-9,12H,1-3,6-7,10-11H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHWNPOCXZIWMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NCC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexyl-N-(pyridin-2-ylmethyl)acetamide |
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